molecular formula C17H11Cl3N2OS B286323 5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone

5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone

Cat. No. B286323
M. Wt: 397.7 g/mol
InChI Key: CDQYPBDGWDQIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been widely used in scientific research for its potential pharmacological properties. This compound is also known as DCP-LA or lafutidine, and it has been studied for its potential use in the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of 5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone involves its ability to modulate the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. It has also been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects, including its ability to reduce oxidative stress and inflammation, enhance synaptic plasticity and memory formation, and protect against neuronal damage and cell death. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone in lab experiments include its potential pharmacological properties, its ability to modulate the activity of various enzymes and receptors in the body, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone, including its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential side effects and interactions with other drugs. Additionally, future research may focus on the development of new derivatives of this compound with improved pharmacological properties and reduced toxicity.

Synthesis Methods

The synthesis of 5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone involves the reaction of 3,4-dichlorobenzyl mercaptan with 5-chloro-2-phenylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified by recrystallization.

Scientific Research Applications

5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been studied for its potential pharmacological properties, including its ability to modulate the activity of various enzymes and receptors in the body. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, and it has been studied for its potential use in the treatment of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and stroke.

properties

Molecular Formula

C17H11Cl3N2OS

Molecular Weight

397.7 g/mol

IUPAC Name

5-chloro-4-[(3,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C17H11Cl3N2OS/c18-13-7-6-11(8-14(13)19)10-24-16-15(20)9-21-22(17(16)23)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

CDQYPBDGWDQIGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)SCC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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